molecular formula C12H10ClN B3360564 3-Chloro-2-(p-tolyl)pyridine CAS No. 892482-36-9

3-Chloro-2-(p-tolyl)pyridine

Cat. No.: B3360564
CAS No.: 892482-36-9
M. Wt: 203.67 g/mol
InChI Key: KDVQQECGJNOKSL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 3-Chloro-2-(4-methylphenyl)pyridine often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The synthesis strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed rings .


Molecular Structure Analysis

The molecular structure of 3-Chloro-2-(4-methylphenyl)pyridine is characterized by a pyridine ring, which is a nitrogen-containing heterocycle . The structure also includes a methylphenyl group attached to the pyridine ring.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(4-methylphenyl)pyridine involves its binding to cannabinoid receptors, particularly the CB1 receptor.

Safety and Hazards

3-Chloro-2-(4-methylphenyl)pyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended to wear suitable protective clothing and avoid contact with skin and eyes .

Future Directions

The future directions for research on 3-Chloro-2-(4-methylphenyl)pyridine and similar compounds could involve further exploration of their therapeutic applications . This could include the design of new compounds with different biological profiles .

Properties

IUPAC Name

3-chloro-2-(4-methylphenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN/c1-9-4-6-10(7-5-9)12-11(13)3-2-8-14-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVQQECGJNOKSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=CC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

{circle around (1)} 100 g (0.676 mol) of 2,3-dichloropyridine, 91.87 g (0.676 mol) of p-tolylboronic acid, and 86 g (0.811 mol) of sodium carbonate were dissolved in 500 mL of 1,2-dimethoxyethane and 500 mL of distilled water, after which 78 g (0.0676 mol) of Pd(PPh3)4 was added. The mixture was heated to reflux for 18 hours so that it was allowed to react. After completion of the reaction, the reaction solution was concentrated under reduced pressure to remove 1,2-dimethoxyethane, and then extracted with ethyl acetate. The extract was treated with magnesium sulfate, filtered, and concentrated under reduced pressure, yielding 3-chloro-2-para-tolylpyridine as represented below in a 84% yield.
[Compound]
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91.87 g
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86 g
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500 mL
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78 g
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Synthesis routes and methods II

Procedure details

66.7 g (0.451 mol) of 2,3-dichloropyridine and 115 g (0.451 mol) of trimethyl(p-tolyl)tin were dissolved in 1 L of toluene, after which 52.1 g (0.045 mol) of Pd(PPh3)4 was added, and the mixture was heated to reflux for 6˜7 hours. After completion of the reaction, the reaction solution was concentrated under reduced pressure and to the concentration residue was added 700 mL of distilled water, followed by stirring. The organic layer was separated, treated with magnesium sulfate, filtered, and concentrated under reduced pressure, yielding 3-chloro-2-para-tolylpyridine as represented below in a 82% yield.
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66.7 g
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115 g
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1 L
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52.1 g
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Synthesis routes and methods III

Procedure details

A solution of 2,3-dichloropyridine (0.9663 g, 6.5 mmol), p-tolylboronic acid (0.8569 g, 6.3 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.3618 g, 0.31 mmol) in 0.5 M Na2CO3 (25 mL) and acetonitrile (25 mL) was flushed with N2, sealed and heated at 85° C. for 16 hours. The reaction mixture was cooled to room temperature and the volume reduced by half under vacuum. The concentrate was extracted with dichloromethane (3×20 mL), dried (MgSO4) and condensed to yellow-green oil. The residue was purified by column chromatography, eluted with hexanes:ethyl acetate:dichloromethane (7:2:1)) to provide the title compound as a yellow-orange oil. MS (ESI+) m/z 203 (M+H)+; 1H NMR (DMSO-d6) δ 2.38 (s, 3H), 7.30 (d, J 8.2, 2H), 7.42 (d, J 8.2, 1H), 7.59 (d, J 8.2, 2H), 8.03 (d, J 8.1, 1H), 8.62 (d, J 6.1, 1H); Anal. Calc'd for C12H10ClN.0.1H2O: C, 70.15; H, 5.00; N, 6.82. Found: C, 70.06; H, 4.67; N, 6.67.
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0.9663 g
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0.8569 g
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25 mL
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25 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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